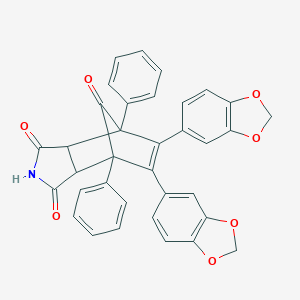
5-BENZAMIDO-1-PHENYL-N-(2-PHENYLETHYL)-1H-PYRAZOLE-4-CARBOXAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-BENZAMIDO-1-PHENYL-N-(2-PHENYLETHYL)-1H-PYRAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-BENZAMIDO-1-PHENYL-N-(2-PHENYLETHYL)-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multiple steps. One common method starts with the preparation of the pyrazole core. This can be achieved by the condensation of 1,3-diketones with arylhydrazines. The resulting pyrazole intermediate is then subjected to further functionalization to introduce the benzoylamino and phenethyl-amide groups.
For instance, the pyrazole carboxylic acid intermediate can be synthesized by reacting 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid with appropriate reagents under controlled conditions . The final step involves the coupling of the benzoylamino and phenethyl-amide groups to the pyrazole core, typically using amide coupling reagents such as EDCI or HATU in the presence of a base like DIPEA.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is often achieved through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
5-BENZAMIDO-1-PHENYL-N-(2-PHENYLETHYL)-1H-PYRAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
5-BENZAMIDO-1-PHENYL-N-(2-PHENYLETHYL)-1H-PYRAZOLE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its pyrazole core.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 5-BENZAMIDO-1-PHENYL-N-(2-PHENYLETHYL)-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of nuclear factor κB (NF-κB), a protein complex involved in inflammatory responses .
相似化合物的比较
Similar Compounds
Caffeic Acid Phenethyl Ester: Known for its antioxidant and anti-inflammatory properties.
Caffeic Acid Phenethyl Amide: Exhibits similar biological activities but with different molecular targets.
Uniqueness
5-BENZAMIDO-1-PHENYL-N-(2-PHENYLETHYL)-1H-PYRAZOLE-4-CARBOXAMIDE is unique due to its specific structural features, which confer distinct biological activities. Its combination of benzoylamino and phenethyl-amide groups attached to the pyrazole core differentiates it from other similar compounds.
属性
分子式 |
C25H22N4O2 |
|---|---|
分子量 |
410.5g/mol |
IUPAC 名称 |
5-benzamido-1-phenyl-N-(2-phenylethyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C25H22N4O2/c30-24(20-12-6-2-7-13-20)28-23-22(18-27-29(23)21-14-8-3-9-15-21)25(31)26-17-16-19-10-4-1-5-11-19/h1-15,18H,16-17H2,(H,26,31)(H,28,30) |
InChI 键 |
TWYLPFSOVFRCCJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=C(N(N=C2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
规范 SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=C(N(N=C2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-5-methyl-2-furohydrazide](/img/structure/B392660.png)

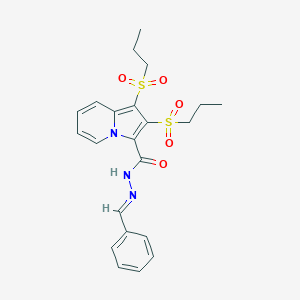
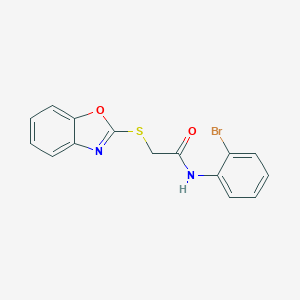
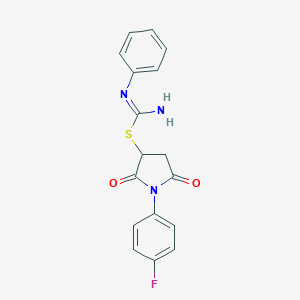
![benzyl [2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]acetate](/img/structure/B392670.png)
![2-(4-Bromophenyl)-2-oxoethyl 3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxylate](/img/structure/B392671.png)
![METHYL 4-{3-METHOXY-4-[2-OXO-2-(PIPERIDIN-1-YL)ETHOXY]PHENYL}-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE](/img/structure/B392673.png)
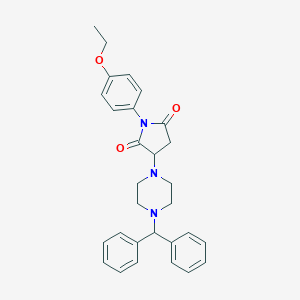
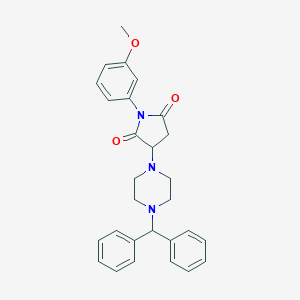
![2-(4-Nitrophenyl)-2-oxoethyl 3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxylate](/img/structure/B392679.png)
![N-[4-(diethylamino)phenyl]-2-(mesityloxy)acetamide](/img/structure/B392680.png)
![1-[1-(1-Naphthyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid](/img/structure/B392681.png)
